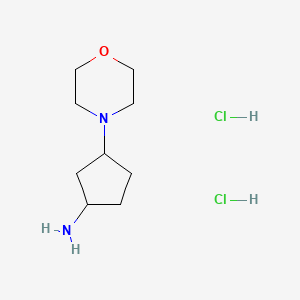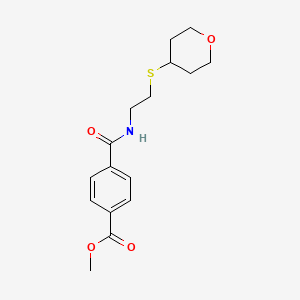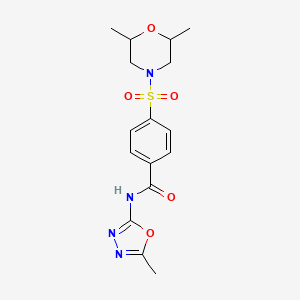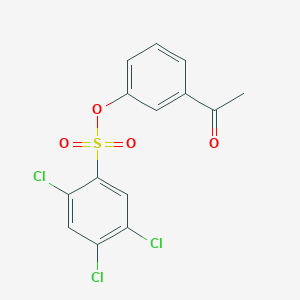
Methyl 4-bromo-3-fluoro-2-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-bromo-3-fluoro-2-hydroxybenzoate” is a chemical compound with the CAS Number: 1807041-95-7 . It has a molecular weight of 249.04 and its molecular formula is C8H6BrFO3 . It is a solid substance and is used in laboratory chemicals, manufacture of substances, and scientific research and development .
Molecular Structure Analysis
The InChI Code of “Methyl 4-bromo-3-fluoro-2-hydroxybenzoate” is 1S/C8H6BrFO3/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3,11H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 4-bromo-3-fluoro-2-hydroxybenzoate” are not available, it’s known that similar compounds have been involved in unsymmetrical Ullman reactions .Physical And Chemical Properties Analysis
“Methyl 4-bromo-3-fluoro-2-hydroxybenzoate” is a solid substance . It should be stored in a sealed, dry environment at room temperature .科学的研究の応用
Synthesis and Chemical Properties
- Synthetic Routes : Researchers have explored the synthesis of related chemical compounds, demonstrating methods for creating complex molecules with potential applications in drug development and materials science. For instance, the synthesis of Methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene illustrates a process involving bromination, hydrolysis, cyanidation, methoxylation, and esterification, achieving high yields and purity, which can be relevant to the synthesis and understanding of Methyl 4-bromo-3-fluoro-2-hydroxybenzoate's properties (Chen Bing-he, 2008).
Environmental and Biological Applications
- Biodegradation and Environmental Impact : The microbial degradation of halogenated aromatic compounds, like the closely related 4-chloro-, 4-bromo-, and 4-iodobenzoates, showcases the environmental relevance of such compounds. Studies have highlighted the ability of specific bacterial strains to utilize these compounds as carbon sources, leading to their transformation into less harmful substances, which points towards potential environmental bioremediation applications (W. J. van den Tweel, J. Kok, J. D. de Bont, 1987).
Material Science and Photodynamic Therapy
- Functional Materials : Advances in materials science have seen the use of related compounds in the development of high-performance materials, such as conductive polymers. The modification of poly(3,4-ethylenedioxythiophene) (PEDOT) with halobenzoic acids demonstrates the potential to significantly enhance conductivity, leading to applications in organic electronics and solar cells (L. Tan et al., 2016).
Analytical Chemistry
- Detection and Analysis : The development of sensitive detection methods for environmental contaminants and pharmaceuticals often involves the study of chemical reactions and interactions of compounds like Methyl 4-bromo-3-fluoro-2-hydroxybenzoate. For example, the use of fluorinated analogs to study the transformation of phenols to benzoates in anaerobic conditions provides insights into environmental degradation pathways and the development of analytical methodologies for tracing such transformations (B. Genthner, G. Townsend, P. Chapman, 1989).
Safety and Hazards
“Methyl 4-bromo-3-fluoro-2-hydroxybenzoate” is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, and contact with skin and eyes. Use of personal protective equipment is advised .
作用機序
Target of Action
The primary targets of Methyl 4-bromo-3-fluoro-2-hydroxybenzoate are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is still ongoing .
Action Environment
The action, efficacy, and stability of Methyl 4-bromo-3-fluoro-2-hydroxybenzoate can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . For instance, the compound’s stability could be affected by storage conditions, as suggested by the recommendation to store it at 2-8°C .
特性
IUPAC Name |
methyl 4-bromo-3-fluoro-2-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIPVSYMHYYRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,8-dimethoxy-9-(thiophen-2-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one](/img/structure/B2755143.png)




![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2755153.png)
![4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one](/img/structure/B2755154.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-butoxyphenyl)-1H-pyrrol-3(2H)-one](/img/structure/B2755155.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2755157.png)
![3-(3-methoxyphenoxy)-9-(pyridin-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2755159.png)
![1-ethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperazine-2,3-dione](/img/structure/B2755160.png)
![1-(4-Bromophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2755161.png)
